acetic acid;(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid
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Overview
Description
acetic acid;(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid is a peptide compound known for its antibacterial and antiviral properties. This compound is composed of a sequence of amino acids: lysine (Lys) and tryptophan (Trp), which contribute to its biological activity. The acetate form is often used to enhance its stability and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the chain using reagents like HBTU or DIC in the presence of a base such as DIPEA.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The final peptide is cleaved from the resin and deprotected using a cocktail of TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). The choice of method depends on the desired scale and purity. The process is optimized to ensure high yield and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
acetic acid;(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized using reagents like hydrogen peroxide or performic acid.
Reduction: Disulfide bonds, if present, can be reduced using DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine).
Substitution: Amino groups on lysine residues can participate in nucleophilic substitution reactions with reagents like NHS-esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, performic acid.
Reduction: DTT, TCEP.
Substitution: NHS-esters, EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine.
Scientific Research Applications
acetic acid;(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular processes and interactions with biomolecules.
Medicine: Explored for its potential as an antimicrobial agent due to its antibacterial and antiviral properties.
Industry: Utilized in the development of peptide-based materials and coatings with antimicrobial properties.
Mechanism of Action
The mechanism of action of acetic acid;(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid involves its interaction with microbial cell membranes. The lysine residues, being positively charged, interact with the negatively charged components of the cell membrane, leading to membrane disruption and cell lysis. The tryptophan residue may also play a role in membrane insertion and destabilization.
Comparison with Similar Compounds
Similar Compounds
H-Lys-Trp-Lys-OH: Another peptide with antibacterial and antiviral activities.
H-Lys-Lys-Lys-OH: A simpler peptide with similar lysine content but lacking tryptophan.
Uniqueness
acetic acid;(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid is unique due to its specific sequence, which combines multiple lysine residues with a single tryptophan residue. This combination enhances its antimicrobial properties and makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C49H88N14O10 |
---|---|
Molecular Weight |
1033.3 g/mol |
IUPAC Name |
acetic acid;(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C47H84N14O8.C2H4O2/c48-23-9-3-16-33(54)41(62)56-35(18-4-10-24-49)42(63)58-38(21-7-13-27-52)45(66)61-40(29-31-30-55-34-17-2-1-15-32(31)34)46(67)59-36(19-5-11-25-50)43(64)57-37(20-6-12-26-51)44(65)60-39(47(68)69)22-8-14-28-53;1-2(3)4/h1-2,15,17,30,33,35-40,55H,3-14,16,18-29,48-54H2,(H,56,62)(H,57,64)(H,58,63)(H,59,67)(H,60,65)(H,61,66)(H,68,69);1H3,(H,3,4)/t33-,35-,36-,37-,38-,39-,40-;/m0./s1 |
InChI Key |
SDTOYYBOBWASSZ-JTXFFOJRSA-N |
Isomeric SMILES |
CC(=O)O.C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
CC(=O)O.C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N |
sequence |
KKKWKKK |
Origin of Product |
United States |
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